molecular formula C10H11N3O2S B1243652 methyl N-(1,3-benzodioxol-5-ylmethylidene)aminomethanehydrazonothioate

methyl N-(1,3-benzodioxol-5-ylmethylidene)aminomethanehydrazonothioate

Cat. No. B1243652
M. Wt: 237.28 g/mol
InChI Key: IXDXBXANPHFKBD-LFYBBSHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(1,3-benzodioxol-5-ylmethylideneamino)carbamimidothioic acid methyl ester is a member of benzodioxoles.

Scientific Research Applications

Receptor Antagonist Research

Methyl N-(1,3-benzodioxol-5-ylmethylidene)aminomethanehydrazonothioate is part of the broader family of benzodioxole-containing compounds. These compounds, including variants like A-127722, are studied for their potential as endothelin (ET) receptor antagonists. Such antagonists can bind to ETA and ETB receptor subtypes, showing potential in cardiovascular and renal disease research due to their regulatory role in vasoconstriction and blood pressure (Tasker et al., 1997).

Structural and Synthetic Chemistry

Research in the field of structural and synthetic chemistry explores the reactivity and synthesis of benzodioxole derivatives. For instance, studies on the reactions of diazomethanes with 5-benzylidene-3-phenylrhodanine, a compound structurally similar to this compound, contribute to understanding the chemical behavior and potential applications of these compounds in various reactions (Seyfried et al., 2009).

Antibacterial Activity

Certain derivatives of 1,3-benzodioxol, which is a core component of the chemical , have been synthesized and tested for antibacterial activity. Though these compounds have shown to be moderately weak inhibitors relative to established standards like ciprofloxacin, such research aids in expanding the potential arsenal of antibacterial agents (Aziz‐ur‐Rehman et al., 2015).

Molecular-Electronic Structures and Supramolecular Aggregation

Studies on the molecular-electronic structures of benzodioxole derivatives demonstrate the intramolecular interactions and hydrogen bonding patterns that contribute to their physical and chemical properties. This research provides insights into the molecular design of new materials and drugs (Low et al., 2004).

Organic Impurity Profiling

Organic impurity profiling of compounds synthesized from catechol, which includes benzodioxole derivatives, is crucial for understanding the synthesis pathways and potential impurities that may arise. Such profiling is important in pharmaceutical manufacturing and quality control (Heather et al., 2017).

Metal Ion Complexation

Benzodioxole derivatives have been explored for their ability to complex with metal ions like zinc, magnesium, and calcium. This research is significant in understanding the biological roles of these metals and developing potential therapeutic agents (Matczak-Jon et al., 2010).

Potential Antitumor Activity

Some 1,3-benzodioxole derivatives have been synthesized and evaluated for their in vitro antitumor activity against human tumor cell lines. This line of research is vital in the ongoing search for new anticancer drugs (Micale et al., 2002).

properties

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

methyl N'-[(E)-1,3-benzodioxol-5-ylmethylideneamino]carbamimidothioate

InChI

InChI=1S/C10H11N3O2S/c1-16-10(11)13-12-5-7-2-3-8-9(4-7)15-6-14-8/h2-5H,6H2,1H3,(H2,11,13)/b12-5+

InChI Key

IXDXBXANPHFKBD-LFYBBSHMSA-N

Isomeric SMILES

CS/C(=N/N=C/C1=CC2=C(C=C1)OCO2)/N

SMILES

CSC(=NN=CC1=CC2=C(C=C1)OCO2)N

Canonical SMILES

CSC(=NN=CC1=CC2=C(C=C1)OCO2)N

solubility

29 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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